Methenamine anhydromethylenecitrate

Description

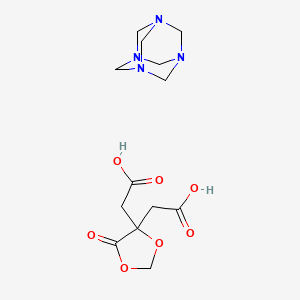

Structure

2D Structure

Properties

CAS No. |

6190-43-8 |

|---|---|

Molecular Formula |

C13H20N4O7 |

Molecular Weight |

344.32 g/mol |

IUPAC Name |

2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane |

InChI |

InChI=1S/C7H8O7.C6H12N4/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3H2,(H,8,9)(H,10,11);1-6H2 |

InChI Key |

VFYFMNCKPJDAPV-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3.C1OC(=O)C(O1)(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Chemical Identity and Molecular Architecture of Methenamine Anhydromethylenecitrate

Systematic Nomenclature and Orthogonal Chemical Identifiers

The precise identification of a chemical compound is critical for scientific communication and database interoperability. This is achieved through a combination of systematic naming conventions and unique chemical identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The IUPAC name for methenamine (B1676377) anhydromethylenecitrate is 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid;1,3,5,7-tetrazatricyclo[3.3.1.1³,⁷]decane. nih.gov This name precisely describes the molecular structure of both the acidic and basic components of the compound.

The compound is also known by several synonyms, including Citrohexal, Citramin, Diurosan, and Helmitol. nih.govncats.io These names are often historical or trade names.

In addition to systematic names, orthogonal chemical identifiers such as the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) provide unambiguous, machine-readable representations of molecular structures.

Table 1: Orthogonal Chemical Identifiers

| Identifier | Methenamine Anhydromethylenecitrate | Methenamine | Anhydromethylenecitric Acid |

| InChI | InChI=1S/C7H8O7.C6H12N4/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7;1-7-2-9-4-8(1)5-10(3-7)6-9/h1-3H2,(H,8,9)(H,10,11);1-6H2 nih.govfda.gov | InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 wikipedia.orgnih.gov | InChI=1S/C7H8O7/c8-4(9)1-7(2-5(10)11)6(12)13-3-14-7/h1-3H2,(H,8,9)(H,10,11) |

| InChIKey | VFYFMNCKPJDAPV-UHFFFAOYSA-N nih.govfda.gov | VKYKSIONXSXAKP-UHFFFAOYSA-N wikipedia.orgnih.gov | Not available |

| SMILES | C1N2CN3CN1CN(C2)C3.C1OC(=O)C(O1)(CC(=O)O)CC(=O)O nih.gov | C1N2CN3CN1CN(C2)C3 wikipedia.orgnih.gov | C1OC(=O)C(O1)(CC(=O)O)CC(=O)O |

Structural Elucidation of this compound

The unique properties of this compound arise from the distinct structural features of its two components.

Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with a highly symmetrical, cage-like structure similar to adamantane (B196018). wikipedia.orgdrugbank.comdrugbank.comresearchgate.net Its structure is that of a polycyclic cage where the carbon atoms at positions 1, 3, 5, and 7 of adamantane are replaced by nitrogen atoms. nih.govnih.gov This rigid, three-dimensional framework is a key feature of the molecule. researchgate.net

The anhydromethylenecitrate component is derived from citric acid. Its systematic name is 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid. nih.gov This moiety possesses a five-membered dioxolane ring containing an ester linkage, which is formed from the reaction of citric acid with formaldehyde (B43269). It also features two carboxylic acid groups. nih.gov

Inter-component Structural Relationships in the Compound Complex

The molecular structure of this compound is a fascinating example of a complex formed by the non-covalent association of its two constituent parts: the cage-like amine, methenamine, and the dicarboxylic acid derivative, anhydromethylenecitric acid. While detailed crystallographic data for the complex is not extensively published, the structural relationship can be understood by examining the architecture of the individual components and the nature of their chemical interaction.

Methenamine (1,3,5,7-tetraazatricyclo[3.3.1.1³'⁷]decane): Methenamine is a highly symmetrical, polycyclic amine with a rigid, cage-like structure analogous to adamantane. nih.govwebmd.comnih.gov In this structure, the carbon atoms at the bridgehead positions of adamantane are replaced by nitrogen atoms. nih.govwebmd.com This arrangement results in a compact molecule where all four nitrogen atoms are tertiary amines. These nitrogen atoms possess lone pairs of electrons, rendering them basic and capable of acting as hydrogen bond acceptors. The molecule itself does not have any hydrogen bond donors.

Formation and Stabilization of the Complex: The formation of this compound is fundamentally an acid-base reaction. The acidic protons of the two carboxylic acid groups on anhydromethylenecitric acid are transferred to the basic nitrogen atoms of methenamine. This proton transfer results in the formation of a salt, where the anhydromethylenecitrate becomes a dicarboxylate anion and the methenamine becomes a protonated cation.

The stability of this 1:1 complex is maintained by a network of intermolecular forces:

Ionic Interactions: The primary stabilizing force is the electrostatic attraction between the negatively charged carboxylate groups (COO⁻) of the anhydromethylenecitrate anion and the positively charged protonated nitrogen atoms (N⁺-H) of the methenaminium cation.

Hydrogen Bonding: Extensive hydrogen bonding further stabilizes the crystal lattice of the complex. The protonated nitrogen atoms of the methenaminium cation act as hydrogen bond donors, while the oxygen atoms of the carboxylate groups and the dioxolane ring of the anhydromethylenecitrate anion serve as hydrogen bond acceptors. This intricate network of hydrogen bonds holds the two components together in a defined three-dimensional arrangement.

PubChem indicates that the generation of a 3D conformer for this compound is disallowed because it is a salt or mixture, which underscores the nature of the substance as a complex of two distinct chemical entities rather than a single covalently bonded molecule. nih.gov The interaction is crucial for the compound's properties, as the hydrolysis of methenamine to release formaldehyde is pH-dependent and is facilitated by the acidic nature of its counter-ion in an aqueous environment. medkoo.comnih.gov

Below is a summary of the properties of the individual components:

| Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Role in Complex |

| Methenamine | C₆H₁₂N₄ | 140.19 | Cage-like structure with four tertiary amine nitrogens fda.govnih.gov | Base (Proton Acceptor) |

| Anhydromethylenecitric Acid | C₇H₈O₇ | 204.13 | Two carboxylic acid groups fda.gov | Acid (Proton Donor) |

Synthetic Methodologies and Preparative Chemistry of Methenamine Anhydromethylenecitrate

Direct Synthesis Routes from Precursors

The synthesis of methenamine (B1676377) anhydromethylenecitrate involves the preparation of its two key precursors, methenamine and anhydromethylenecitric acid, followed by their combination.

Condensation Reactions for Methenamine Formation

Methenamine, also known as hexamethylenetetramine, is a heterocyclic organic compound synthesized through the condensation reaction of formaldehyde (B43269) and ammonia (B1221849). nih.gov The reaction is typically carried out by treating six molar equivalents of aqueous formaldehyde with four molar equivalents of ammonia. This process results in the formation of the cage-like structure of methenamine and water as a byproduct. researchgate.net The reaction is generally performed under controlled temperature conditions to prevent side reactions and ensure a high yield of the desired product.

Synthetic Pathways for Anhydromethylenecitric Acid Derivatives

Anhydromethylenecitric acid, chemically known as 2-[4-(carboxymethyl)-5-oxo-1,3-dioxolan-4-yl]acetic acid, is a dicarboxylic acid derivative. researchgate.net A common method for its synthesis involves the reaction of anhydrous citric acid with paraformaldehyde. cymitquimica.com This process typically requires heating the reactants together to facilitate the formation of the dioxolane ring structure characteristic of anhydromethylenecitric acid.

Strategies for Compound Formation: Methenamine and Anhydromethylenecitric Acid Association

The formation of methenamine anhydromethylenecitrate is achieved through the association of methenamine and anhydromethylenecitric acid. This is essentially an acid-base reaction resulting in a salt. A general strategy for the formation of methenamine salts involves reacting the acidic component with methenamine in a suitable solvent. drugbank.com In the case of this compound, this would involve combining anhydromethylenecitric acid with methenamine in a solvent to facilitate their interaction and subsequent salt formation.

Optimized Synthetic Protocols and Reaction Parameter Studies

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters.

Investigation of Reaction Conditions and Solvent Systems

The choice of solvent and reaction conditions plays a crucial role in the synthesis of methenamine salts. For the formation of similar methenamine salts, solvents such as methyl ethyl ketone, acetone, ethanol (B145695), and isopropanol (B130326) have been utilized. drugbank.com The process often involves preparing a hot solution of the acid and adding it to a boiling suspension of methenamine in the same solvent. drugbank.com Optimization of parameters such as temperature, reactant concentrations, and reaction time is essential to maximize the yield and purity of the final product. For instance, in the synthesis of other organic compounds, the optimization of reaction temperature and time has been shown to be critical for achieving high yields.

The selection of an appropriate solvent is also critical. The solubility of both methenamine and anhydromethylenecitric acid in the chosen solvent at different temperatures will dictate the efficiency of the reaction and the ease of product isolation.

| Parameter | Condition | Rationale |

| Solvent | Methyl ethyl ketone, Ethanol, Isopropanol | Solubilizes reactants and facilitates salt formation. |

| Temperature | Elevated/Boiling | Increases reaction rate and solubility of reactants. |

| Addition | Slow addition of acid to methenamine suspension | Controls the reaction and precipitation of the salt. |

| Stirring | Vigorous | Ensures proper mixing and facilitates the reaction. |

| Cooling | Gradual cooling followed by ice-bath | Promotes crystallization and maximizes product recovery. |

| This table presents a general overview of reaction conditions based on the synthesis of similar methenamine salts. |

Catalyst Selection and Mechanistic Role in Synthesis

While the formation of methenamine salts is primarily an acid-base reaction, the use of catalysts has been explored in related syntheses to enhance reaction rates and yields. In the synthesis of other complex organic molecules, both acid and base catalysts have been shown to be effective. The mechanism of salt formation between methenamine and anhydromethylenecitric acid involves the protonation of the nitrogen atoms in the methenamine structure by the carboxylic acid groups of anhydromethylenecitric acid. This results in the formation of an ionic bond between the two molecules.

Further research into specific catalysts for this reaction could lead to more efficient and environmentally friendly synthetic routes. Mechanistic studies would provide a deeper understanding of the reaction pathway and help in the rational design of catalysts and optimization of reaction conditions.

Purification Techniques for Chemical Intermediates and Final Product

Recrystallization Methods and Efficiency Assessments

Recrystallization is a fundamental technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

For the purification of methenamine , recrystallization from ethanol is a common and effective method. The efficiency of this process can be assessed by various analytical techniques, including melting point determination and spectroscopic methods, which would show a sharpening of the melting point range and cleaner spectra for the purified product.

The intermediate, anhydromethylenecitric acid , can be purified by recrystallization from water. rsc.org The process involves dissolving the crude solid in a minimum amount of hot water and allowing it to cool slowly, whereupon the purified acid crystallizes out. The efficiency of this recrystallization can be evaluated by monitoring the removal of any unreacted citric acid or paraformaldehyde.

For the final product, This compound , a suitable recrystallization solvent would need to be determined empirically. A solvent system would be sought in which the salt has high solubility at an elevated temperature and low solubility at a lower temperature, while any unreacted starting materials or by-products remain in solution or are removed by filtration. The efficiency would be similarly assessed through melting point analysis and spectroscopic confirmation of the purified salt.

| Compound | Recrystallization Solvent | Key Considerations |

| Methenamine | Ethanol | Effective for removing impurities from the commercial product. |

| Anhydromethylenecitric Acid | Water | Useful for separating the product from starting materials like citric acid. rsc.org |

| This compound | To be determined empirically | The choice of solvent would depend on the specific solubility characteristics of the salt. |

Chromatographic Purification Strategies

Chromatography encompasses a range of techniques used to separate mixtures based on the differential partitioning of their components between a stationary phase and a mobile phase.

For the analysis and potential purification of methenamine and its salts, High-Performance Liquid Chromatography (HPLC) is a powerful tool. Ion-exchange HPLC methods have been developed for the determination of methenamine in its hippurate and mandelate (B1228975) salt forms. nih.govgoogle.comorgsyn.org A similar approach could be adapted for this compound. A typical setup might involve an ion-exchange column with a buffered mobile phase. The separation would be based on the ionic interaction between the protonated methenamine and the stationary phase.

Gas Chromatography (GC) could also be employed, particularly for the analysis of the more volatile methenamine precursor. For instance, a capillary gas chromatographic method has been described for the determination of methenamine hippurate residues. google.com

For the purification of anhydromethylenecitric acid , which is a polar, non-volatile compound, techniques like column chromatography with a polar stationary phase (e.g., silica (B1680970) gel) and a suitable polar eluent system could be explored.

The purification of the final This compound salt via chromatography would likely involve ion-exchange chromatography, leveraging the ionic nature of the compound.

| Chromatographic Technique | Analyte/Product | Stationary Phase Example | Mobile Phase Example |

| Ion-Exchange HPLC | Methenamine Salts | Zorbax SCX-300 | Acetonitrile (B52724)/Sodium Perchlorate (B79767) Buffer nih.govorgsyn.org |

| Gas Chromatography | Methenamine | Supelcowax-10 capillary column | - |

| Column Chromatography | Anhydromethylenecitric Acid | Silica Gel | Polar solvent gradient (e.g., Ethyl Acetate (B1210297)/Methanol) |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through the lens of these principles, from the preparation of its precursors to the final salt formation.

The synthesis of methenamine itself aligns with several green chemistry principles. The reaction of ammonia and formaldehyde to produce methenamine is an atom-economical process, with water being the primary byproduct. The reaction is typically high-yielding and can be performed in an aqueous medium, avoiding the need for hazardous organic solvents.

The synthesis of anhydromethylenecitric acid from citric acid and paraformaldehyde presents some challenges from a green chemistry perspective. rsc.org The reaction requires a high temperature (160 °C), which is energy-intensive. rsc.org Paraformaldehyde is a source of formaldehyde, a substance with known health and safety concerns. However, citric acid is a bio-based and readily available starting material.

The final step, the formation of This compound , is likely a simple acid-base reaction. If conducted in a suitable solvent with high yield, this step could be considered relatively green. The choice of solvent would be critical; water or other benign solvents would be preferred over hazardous organic solvents.

Developing a lower-temperature synthesis for anhydromethylenecitric acid.

Exploring alternative, less hazardous formaldehyde sources.

Optimizing the salt formation reaction to be performed in water or another green solvent, potentially without the need for heating.

Ensuring that any byproducts are benign or can be easily recycled.

Decomposition Pathways and Chemical Transformation Kinetics of Methenamine Anhydromethylenecitrate

Acid-Catalyzed Hydrolysis Mechanisms

The primary pathway for the decomposition of methenamine (B1676377) anhydromethylenecitrate is through acid-catalyzed hydrolysis. This process is crucial for its action, as it leads to the release of formaldehyde (B43269), the active antimicrobial agent. nih.govdrugbank.com The presence of the anhydromethylenecitrate component plays a key role in facilitating this reaction by influencing the local pH.

Methenamine, a heterocyclic organic compound, is stable in alkaline conditions but undergoes hydrolysis in acidic environments (pH < 6) to produce formaldehyde and ammonia (B1221849). drugbank.comwikipedia.org This reaction is a classic example of acid-catalyzed hydrolysis of an amine. The generally accepted mechanism involves the protonation of one of the nitrogen atoms in the cage-like structure of methenamine. researchgate.net This initial protonation makes the carbon atoms more susceptible to nucleophilic attack by water molecules.

The rate of formaldehyde release is highly dependent on the pH of the solution. As the pH decreases, the concentration of hydronium ions increases, leading to a faster rate of protonation and, consequently, a more rapid hydrolysis of methenamine. wikipedia.orgnih.gov For instance, at a pH of 7.4, there is minimal hydrolysis, whereas at a pH of 5, approximately 20% of the methenamine is hydrolyzed. wikipedia.org

The anhydromethylenecitrate component of the compound serves a critical function in enhancing the decomposition of methenamine. Anhydromethylenecitric acid is, as its name suggests, an acidic molecule. When methenamine anhydromethylenecitrate is in an aqueous environment, the anhydromethylenecitrate component can release protons, thereby lowering the local pH. nih.gov

This localized decrease in pH creates a more favorable acidic environment for the acid-catalyzed hydrolysis of the methenamine component to proceed. oecd.org By maintaining an acidic milieu, the anhydromethylenecitrate component ensures a continuous and efficient release of formaldehyde, which is essential for its intended function. This synergistic relationship between the two components, where one provides the acidic catalyst for the decomposition of the other, is a key feature of this compound's chemical behavior.

The complete acid-catalyzed hydrolysis of one molecule of methenamine (C₆H₁₂N₄) yields six molecules of formaldehyde (CH₂O) and four molecules of ammonia (NH₃). nih.govwikipedia.org

The balanced chemical equation for this decomposition is:

C₆H₁₂N₄ + 6H₂O → 6CH₂O + 4NH₃

This stoichiometry highlights the significant amplification of the active agent, formaldehyde, from a single molecule of the precursor, methenamine.

Kinetic Studies of Compound Degradation

The study of the kinetics of this compound degradation provides valuable insights into the rate at which it breaks down under various conditions. This includes determining the reaction order, rate constants, and half-life of the compound.

Kinetic studies have shown that the hydrolysis of methenamine to formaldehyde follows apparent first-order kinetics. nih.gov This means that the rate of the reaction is directly proportional to the concentration of methenamine. The rate law can be expressed as:

Rate = k[Methenamine]

where 'k' is the first-order rate constant. The value of this rate constant is highly dependent on the pH of the solution. As the pH decreases, the rate constant increases, reflecting the accelerated rate of hydrolysis. nih.gov

The following table illustrates the pH-dependent nature of the degradation:

| pH | Rate of Hydrolysis |

| 7.4 | Minimal |

| 6.0 | 6% Hydrolysis |

| 5.0 | 20% Hydrolysis |

This table demonstrates the percentage of methenamine hydrolyzed at different pH levels, based on available data. wikipedia.org

The half-life (t₁/₂) of a reaction is the time required for the concentration of a reactant to decrease to half of its initial value. For a first-order reaction like the hydrolysis of methenamine, the half-life is constant and can be calculated using the following equation:

t₁/₂ = 0.693 / k

Given that the rate constant 'k' is pH-dependent, the half-life of methenamine is also significantly influenced by the acidity of the environment. nih.gov

Studies have demonstrated a dramatic increase in the half-life of methenamine as the pH increases. For example, the half-life for the conversion of methenamine to formaldehyde increases approximately 20-fold when the pH is raised from 5.0 to 6.5. nih.gov More specifically, the half-life has been reported to decrease from 13.8 hours at pH 5.8 to 1.6 hours at pH 2.0. nih.govcapes.gov.br

The following interactive table provides a summary of the half-life of methenamine at different pH values:

| pH | Half-life (hours) |

| 2.0 | 1.6 |

| 5.0 | 20 |

| 5.8 | 13.8 |

| 6.5 | ~400 |

This table is based on data from kinetic studies of methenamine hydrolysis. nih.govnih.govcapes.gov.br

Influence of pH on Degradation Kinetics

The degradation of this compound is fundamentally a hydrolytic process that is highly dependent on the pH of the aqueous environment. The active moiety, Methenamine, remains stable in alkaline or neutral conditions but undergoes acid-catalyzed hydrolysis to its active components in acidic media. wikipedia.orgdrugbank.comnih.gov This conversion to formaldehyde is explicitly pH-dependent. nih.gov

Studies conducted in citrate-phosphate buffers at 37.5°C demonstrated a clear correlation between pH and the rate of degradation. nih.govcapes.gov.br As the acidity of the environment increases (i.e., the pH decreases), the rate of Methenamine hydrolysis accelerates significantly. For instance, the reaction half-life decreases from 13.8 hours at a pH of 5.8 to just 1.6 hours at a pH of 2.0. nih.govcapes.gov.br At a pH of 7.4, there is minimal hydrolysis, but at a pH of 5, approximately 20% of the compound is hydrolyzed. wikipedia.org Research using an in-vitro model simulating urinary tract dynamics showed that effective concentrations of formaldehyde could be achieved from Methenamine at a pH of 5.7 or lower. nih.gov The primary role of the anhydromethylenecitrate salt is to help maintain an acidic environment, thereby facilitating the decomposition of the Methenamine component. nih.govpatsnap.com

Table 1: Effect of pH on Methenamine Degradation Half-Life at 37.5°C

| pH | Reaction Half-Life (Hours) |

| 5.8 | 13.8 |

| 5.1 | Not specified |

| 2.0 | 1.6 |

| Data sourced from kinetic studies in citrate-phosphate buffers. nih.govcapes.gov.br |

Impact of Temperature and Solvent Environment on Decomposition Rates

The rate of Methenamine's decomposition is also significantly influenced by temperature. Kinetic studies have shown that the degradation reaction follows the Arrhenius relationship, where the rate constant increases with temperature. nih.govcapes.gov.br This indicates a higher rate of decomposition at elevated temperatures.

The activation energy (Ea) for the hydrolysis reaction, a measure of the energy barrier that must be overcome for the reaction to occur, has been calculated at different pH levels. At a pH of 2.0, the activation energy was found to be 23.5 kcal/mole. nih.govcapes.gov.br In a less acidic environment, at a pH of 5.1, the activation energy was lower, calculated to be 12.0 kcal/mole. nih.govcapes.gov.br These findings underscore the interplay between pH and temperature in controlling the degradation kinetics of the compound.

The solvent environment is crucial, with decomposition studies primarily conducted in aqueous buffer systems, such as citrate-phosphate buffers, to simulate physiological conditions. nih.govcapes.gov.br The hydrolysis reaction requires an aqueous medium for the breakdown of Methenamine to occur. nih.gov

Table 2: Activation Energy for Methenamine Hydrolysis at Different pH Values

| pH | Activation Energy (kcal/mole) |

| 2.0 | 23.5 |

| 5.1 | 12.0 |

| Data derived from kinetic studies conducted at 47, 57, and 67°C. nih.govcapes.gov.br |

Photolytic Degradation Studies and Light Sensitivity

Specific photolytic degradation studies focusing exclusively on this compound are not extensively documented in the scientific literature. While forced degradation studies, which can include exposure to light, are a standard part of drug development to establish stability-indicating methods, detailed public data on the photoproducts or light sensitivity pathways for this specific compound is limited. researchgate.net General studies on the photostability of other drug compounds have shown that light can induce chemical reactions, leading to the formation of various photoproducts, but these are not specific to Methenamine. nih.gov

Oxidative and Reductive Degradation Pathways

Identification and Characterization of Chemical Degradation Products

The chemical degradation of this compound in an acidic aqueous environment yields two primary, well-identified products: formaldehyde and ammonia. nih.gov The cage-like structure of Methenamine (1,3,5,7-tetrazatricyclo[3.3.1.1^3,7^]decane) decomposes through hydrolysis. drugbank.comnih.gov

C₆H₁₂N₄ + 6 H₂O → 6 CH₂O + 4 NH₃

This reaction shows that one molecule of Methenamine reacts with six molecules of water to produce six molecules of formaldehyde and four molecules of ammonia. wikipedia.org Formaldehyde is a highly reactive aldehyde and is the agent responsible for the compound's antiseptic properties. patsnap.com These degradation products have been consistently identified across multiple studies investigating the mechanism of Methenamine. drugbank.comnih.gov

Intermolecular Interactions and Solution Phase Chemistry of Methenamine Anhydromethylenecitrate

Solute-Solvent Interaction Dynamics

The interaction between Methenamine (B1676377) anhydromethylenecitrate and solvent molecules is a critical aspect of its chemistry, influencing its dissolution and stability in various media.

Hydrogen Bonding Networks and Energetic Analysis

Hydrogen bonds are expected to be the primary drivers of interaction between the methenamine and anhydromethylenecitrate moieties, as well as with polar solvent molecules. The anhydromethylenecitrate component possesses multiple carboxylic acid groups, which are strong hydrogen bond donors and acceptors. nih.gov Methenamine, a cage-like tertiary amine, can act as a hydrogen bond acceptor. nih.govnih.gov

Van der Waals and Electrostatic Interactions in Solution

Beyond hydrogen bonding, van der Waals forces and electrostatic interactions play a significant role in the solution-phase behavior of Methenamine anhydromethylenecitrate. The sizable molecular surface of the compound would lead to considerable van der Waals interactions with solvent molecules.

The electrostatic potential of the molecule, arising from the distribution of partial charges, would also govern its orientation and interaction with polar solvents. The positively charged regions around the acidic protons of anhydromethylenecitric acid and the negatively charged regions around the nitrogen and oxygen atoms would be key sites for electrostatic interactions. However, specific data on the electrostatic potential surface of this compound is not available.

Influence of Solvent Polarity on Molecular Associations

The polarity of the solvent is expected to have a profound effect on the molecular associations of this compound. In polar solvents, such as water, the solvent molecules would compete for hydrogen bonding sites, potentially disrupting the interactions between the methenamine and anhydromethylenecitrate ions and leading to dissolution.

In non-polar solvents, the intermolecular hydrogen bonds between the constituent molecules of the co-crystal would be more favorable, leading to lower solubility. The extent to which solvent polarity influences these associations would be a key factor in formulation development, but specific studies are lacking.

Molecular Self-Assembly and Supramolecular Architectures

The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. researchgate.net this compound, with its multiple hydrogen bonding sites, has the potential to form interesting supramolecular architectures.

Investigation of Non-Covalent Interactions Leading to Assembly

The formation of the this compound co-crystal is in itself an act of molecular self-assembly, driven by non-covalent interactions. researchgate.net The primary interaction is the acid-base attraction between the carboxylic acid groups of anhydromethylenecitric acid and the amine groups of methenamine, leading to the formation of a salt. nih.gov

In the solid state, these ionic pairs would further assemble through a network of hydrogen bonds and van der Waals forces to form the crystal lattice. The specific arrangement of these molecules in the crystal, which would reveal the precise nature of the supramolecular assembly, has not been publicly documented in crystallographic databases.

Design and Characterization of Supramolecular Complexes involving this compound

The design of novel supramolecular complexes involving this compound could be a promising area of research. By introducing other molecules with complementary hydrogen bonding capabilities, it might be possible to create new multi-component crystals with tailored properties.

The characterization of such complexes would typically involve techniques such as X-ray crystallography to determine the three-dimensional structure, and spectroscopic methods like infrared and Raman spectroscopy to probe the intermolecular interactions. However, no such studies on supramolecular complexes of this compound have been reported.

Solution Behavior and Association Phenomena

The behavior of this compound in solution is characterized by the dissociation into methenamine and anhydromethylenecitrate ions and their subsequent interactions with the solvent and each other. The methenamine molecule, also known as hexamethylenetetramine (HMTA), has been the subject of studies regarding its aggregation processes in aqueous solutions.

Spectroscopic techniques, particularly Raman spectroscopy, have been employed to investigate the molecular aggregation of methenamine in aqueous solutions. Studies on methenamine have revealed that the vibrational modes observed in solution are a contribution from both self-aggregates of methenamine and hetero-aggregates formed with water molecules.

Research indicates that at lower concentrations, the dominant mechanism is the hetero-aggregation of methenamine with water molecules. As the concentration increases, a self-aggregation mechanism becomes more prevalent. Theoretical calculations of the Raman spectra for protonated methenamine molecules show significant differences from the experimental spectra, suggesting that protonation of methenamine is not a primary factor in the observed aggregation phenomena.

A comparison of experimental and theoretically calculated spectra suggests that aggregates of methenamine with approximately twenty water molecules (HMTA·20H₂O) can closely mimic the experimental conditions at a mole fraction of 0.051. This indicates the significant role of hydrogen bonding and solvent structuring around the methenamine molecule.

Currently, there is a lack of specific calorimetric and thermodynamic data in the publicly available scientific literature for this compound solutions. Such studies would be invaluable for quantifying the enthalpy and entropy changes associated with the dissolution and aggregation processes, providing a deeper understanding of the driving forces behind these phenomena.

For the parent compound, methenamine, while detailed thermodynamic studies on its aggregation are not extensively reported, its solutions are known to be basic. A 0.2 molar aqueous solution of hexamethylenetetramine has a pH of 8.4.

Physicochemical Characterization of Molecular Interactions

The physicochemical properties of this compound solutions are crucial for understanding the nature and extent of intermolecular interactions.

Ultrasonic velocity and absorption measurements are powerful tools for studying molecular interactions in solutions. For aqueous solutions of hexamethylenetetramine (methenamine), acoustic spectra have been shown to exhibit a single Debye-type relaxation process. This process is attributed to the aggregation mechanism of methenamine in the solution.

The sound absorption data as a function of the mole fraction of methenamine reveal two distinct regions with a crossover point at a mole fraction of approximately 0.018. This suggests a change in the dominant structural characteristics of the solution at this concentration. In the low-concentration region, the relaxation process is assigned to the hetero-association of methenamine with water molecules. At higher concentrations, the observed relaxation is attributed to the self-association of methenamine molecules.

The characteristic ultrasonic relaxation frequency (fr) as a function of the mole fraction provides insights into the kinetics of these aggregation processes.

Table 1: Ultrasonic Relaxation Frequency of Hexamethylenetetramine (Methenamine) Aqueous Solutions at 20°C

| Mole Fraction of HMTA | Characteristic Relaxation Frequency (fr) (MHz) |

|---|

This table is illustrative. The source material describes the relationship but does not provide a direct table of values.

There is currently no specific information available in the scientific literature regarding the rheological properties, such as viscosity, of this compound solutions. Rheological studies would provide valuable information on the flow behavior of these solutions and how it is influenced by the concentration-dependent aggregation phenomena. Such data would be useful in understanding the impact of these interactions on the bulk properties of the solution.

Solid State Chemistry and Crystallization Studies of Methenamine Anhydromethylenecitrate

Crystal Habit and Morphology Control

The lack of foundational crystallization studies means that information regarding the crystal habit and the factors influencing the morphology of Methenamine (B1676377) anhydromethylenecitrate is also unavailable.

Microscopic Analysis of Crystal Structures (e.g., Scanning Electron Microscopy - SEM)

No scanning electron microscopy (SEM) images or other microscopic analyses of Methenamine anhydromethylenecitrate crystals are found in accessible scientific literature. These analyses would provide visual information about the shape, size, and surface features of the crystals.

Factors Influencing Crystal Growth and Shape (e.g., Solvent, Temperature, Supersaturation)

Due to the absence of dedicated crystallization studies, there is no documented research on the key parameters that control the crystal growth of this compound. Understanding the influence of factors such as the choice of solvent, operating temperature, and the level of supersaturation is fundamental to controlling the final physical properties of the crystalline material.

Advanced Crystallization Techniques

The production of crystalline materials with specific and controlled physical properties is a cornerstone of modern pharmaceutical science. For this compound, a compound known for its therapeutic applications, controlling its crystalline form is crucial for ensuring consistent quality and performance. Advanced crystallization techniques offer precise control over nucleation and crystal growth, enabling the engineering of particles with desired characteristics such as size, shape, and polymorphic form. While extensive research exists on these techniques for various active pharmaceutical ingredients (APIs), specific studies detailing their application to this compound are not widely available in publicly accessible literature. The following sections describe the principles of these advanced methods.

Antisolvent crystallization is a widely employed technique in the pharmaceutical industry to control particle size and distribution. This method involves the addition of a solvent in which the solute is poorly soluble (the antisolvent) to a solution of the solute, inducing supersaturation and subsequent crystallization. The optimization of this process involves a systematic variation of several critical parameters to achieve the desired product attributes.

Key parameters that are typically optimized in an antisolvent crystallization process include:

Solvent/Antisolvent System: The choice of solvent and antisolvent is paramount. The solvent should have a high dissolving capacity for this compound, while the antisolvent must be miscible with the solvent but have a low dissolving capacity for the compound.

Rate of Antisolvent Addition: A slower addition rate generally leads to larger crystals, as it maintains a lower level of supersaturation, favoring crystal growth over nucleation. Conversely, a rapid addition rate can lead to the formation of many small crystals due to a high degree of supersaturation.

Temperature: Temperature affects the solubility of the compound and the viscosity of the solution, thereby influencing both nucleation and crystal growth kinetics.

Agitation: The stirring rate impacts the mixing of the solvent and antisolvent, which in turn affects the homogeneity of supersaturation throughout the crystallizer.

A hypothetical experimental design for the optimization of antisolvent crystallization of this compound is presented below.

Table 1: Hypothetical Parameters for Antisolvent Crystallization of this compound

| Parameter | Range to be Investigated | Rationale |

|---|---|---|

| Solvent | Ethanol (B145695), Methanol | To assess the impact of solvent polarity and solubility. |

| Antisolvent | Isopropanol (B130326), Acetone | To evaluate the effect of different antisolvent properties on crystal formation. |

| Addition Rate (mL/min) | 1, 5, 10 | To study the influence on nucleation rate and final particle size. |

| Temperature (°C) | 10, 25, 40 | To understand the thermodynamic and kinetic effects on crystallization. |

| Agitation Speed (RPM) | 100, 300, 500 | To control the homogeneity of the supersaturation. |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Sonication-assisted crystallization utilizes high-frequency sound waves to induce nucleation and control crystal growth. The primary mechanism is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid—which generates localized hot spots and intense shear forces. These effects can significantly reduce the induction time for nucleation and lead to the formation of smaller, more uniform crystals. google.com

The application of ultrasound can offer several advantages:

Narrower Particle Size Distribution: By promoting uniform nucleation, sonication can result in a more homogeneous population of crystals.

Polymorph Control: The energy input from sonication can influence the formation of specific polymorphic forms.

Reduced Agglomeration: The mechanical effects of cavitation can break up agglomerates, leading to a finer, more dispersible product.

Research on other organic compounds has demonstrated that varying the ultrasonic power, frequency, and duration of sonication can effectively tailor the final particle characteristics. google.com However, specific studies detailing the optimization of these parameters for this compound are not readily found in the scientific literature.

Impinging jet crystallization is a continuous crystallization technique that involves the high-velocity collision of two or more fluid streams. drugfuture.comncats.io Typically, a solution of the API and an antisolvent are fed through separate nozzles and collide at high velocity in a small mixing chamber. This process creates intense micromixing and rapid generation of high supersaturation, leading to controlled and rapid nucleation. drugfuture.comncats.io

The key benefits of this technique include:

Production of Ultrafine Particles: The high energy dissipation rates achieved in impinging jet mixers can produce nanoparticles and microparticles with a narrow size distribution. ncats.io

Continuous Manufacturing: As a continuous process, it offers advantages in terms of scalability and process control over batch crystallization methods. drugfuture.com

Control over Crystal Habit: The rapid and controlled nucleation can influence the resulting crystal shape.

The jet velocity and the geometry of the mixing chamber are critical parameters that determine the degree of micromixing and, consequently, the particle size and morphology. drugfuture.comncats.io While this technique has been successfully applied to various pharmaceuticals, there is a lack of published data on its specific application to this compound. ncats.io

Evaporative crystallization is a traditional yet effective method for producing crystals from a solution. This technique involves the removal of the solvent through evaporation, which increases the solute concentration, leading to supersaturation and subsequent crystallization. The rate of evaporation is a critical parameter that can be controlled to influence the crystal size and quality.

Different modes of evaporative crystallization include:

Isothermal Evaporation: The temperature is kept constant while the solvent is removed, often under reduced pressure to enhance the evaporation rate.

Cooling Evaporation: A combination of cooling and evaporation is used to achieve supersaturation.

While this is a fundamental crystallization technique, advanced applications can involve precise control over evaporation rates using sophisticated equipment to achieve a desired particle size distribution. There is currently no specific research available in the public domain detailing advanced evaporative crystallization studies on this compound.

Particle Engineering and Physical Characterization of Crystalline Material

Particle engineering focuses on the manipulation of particle properties, such as size and shape, to improve the bulk properties of a drug substance, which are critical for downstream processing and final product performance.

Particle size distribution (PSD) is a critical quality attribute of a crystalline active pharmaceutical ingredient as it can significantly influence its bioavailability, dissolution rate, and processability. Various analytical techniques are available for measuring PSD, each operating on different principles.

Common methods for particle size analysis include:

Laser Diffraction: This is one of the most widely used techniques for particle size analysis. It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample. The scattering pattern is then used to calculate the particle size distribution.

Dynamic Light Scattering (DLS): This technique is suitable for measuring the size of sub-micron particles. It analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles.

Sieve Analysis: This traditional method involves passing the powder through a stack of sieves with progressively smaller mesh sizes. It is generally used for larger particles.

Microscopy with Image Analysis: This method provides direct visualization of the particles and can be used to determine not only the size but also the shape of the crystals.

The choice of method depends on the expected particle size range and the nature of the material. For this compound, a comprehensive particle size analysis would be essential to characterize the output of any crystallization process.

Table 2: Hypothetical Particle Size Distribution Data for this compound from Different Crystallization Batches

| Batch ID | D10 (µm) | D50 (µm) | D90 (µm) | Span ((D90-D10)/D50) |

|---|---|---|---|---|

| Batch A | 5.2 | 25.8 | 75.3 | 2.72 |

| Batch B | 10.5 | 45.1 | 110.7 | 2.22 |

D10, D50, and D90 represent the particle diameters at which 10%, 50%, and 90% of the sample mass is smaller, respectively. The span indicates the width of the distribution. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Q & A

Q. What is the mechanism of formaldehyde release from methenamine anhydromethylenecitrate under acidic conditions, and how can this be quantified in vitro?

this compound hydrolyzes in acidic environments (pH <6.0) to release formaldehyde, which exhibits antimicrobial activity. The reaction follows first-order kinetics, dependent on pH, temperature, and incubation time . To quantify formaldehyde release, researchers can use spectrophotometric methods (e.g., chromotropic acid assay) or high-performance liquid chromatography (HPLC) with derivatization (e.g., using 2,4-dinitrophenylhydrazine). Calibration curves should be established using formaldehyde standards, and controls must account for endogenous formaldehyde in biological matrices .

Q. What are the recommended protocols for synthesizing methenamine derivatives, and how can purity be validated?

Synthesis of methenamine derivatives typically involves condensation reactions between amines and formaldehyde under controlled pH and temperature. For example, methenamine mandelate is synthesized by reacting methenamine with mandelic acid in ethanol . Purity validation requires:

Q. How does urinary pH influence the antibacterial efficacy of this compound?

Formaldehyde release is pH-dependent, with optimal hydrolysis occurring at pH 5.0–5.4. Researchers should monitor urinary pH using pH meters or test strips during in vivo studies. Acidification can be achieved via co-administration of ascorbic acid (1–2 g/day) or dietary modifications. Note that pH >6.0 significantly reduces formaldehyde concentration, rendering the compound ineffective .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in clinical efficacy data for methenamine in UTI prevention?

Discrepancies in clinical outcomes (e.g., mixed efficacy in catheterized patients vs. post-surgical cohorts) stem from variations in:

- Urinary retention time : Patients with short bladder retention (e.g., indwelling catheters) may not allow sufficient hydrolysis time.

- Dosage regimens : Optimal dosing for methenamine hippurate is 1 g twice daily, but subtherapeutic levels occur if intervals exceed 12 hours .

- Population heterogeneity : Stratify subjects by urinary pH, catheter type, and comorbidities. Methodological solution : Use adaptive trial designs with real-time pH monitoring and pharmacokinetic modeling to personalize dosing .

Q. How can methenamine’s potential as a radiosensitizer in cancer therapy be evaluated preclinically?

Preclinical studies should focus on:

- Hypoxia models : Use 3D tumor spheroids or murine xenografts under controlled oxygen levels (e.g., 1–5% O₂).

- Formaldehyde detection : Employ fluorescence probes (e.g., Formaldehyde Probe 1) to map intratumoral formaldehyde release.

- Synergy with radiation : Assess clonogenic survival assays post-irradiation with/without methenamine. Recent studies highlight methenamine’s ability to sensitize glioblastoma cells to radiation by inducing DNA-protein crosslinks via formaldehyde .

Q. What analytical methods are suitable for detecting trace nitrosamine impurities in methenamine-based formulations?

Per EMA guidelines, methods must achieve a limit of quantification (LOQ) ≤10% of the acceptable intake (e.g., 0.03 ppm for N-nitrosodimethylamine). Recommended approaches:

- LC-MS/MS : Using a zwitterionic HILIC column and positive electrospray ionization.

- Headspace-GC-MS : For volatile nitrosamines. Validate methods per ICH Q2(R1), ensuring specificity, linearity (R² >0.99), and recovery rates (90–110%) .

Contradictions and Mitigation Strategies

Q. Why do some studies report bacterial resistance to methenamine despite its formaldehyde mechanism?

While formaldehyde is non-selectively bactericidal, resistance claims may arise from:

- Biofilm protection : Biofilms in catheterized patients reduce formaldehyde penetration.

- Insufficient hydrolysis : Suboptimal pH or dosing frequency limits formaldehyde concentration. Mitigation : Combine methenamine with biofilm-disrupting agents (e.g., D-mannose) or optimize acidification protocols .

Methodological Tables

Table 1. Key Parameters for In Vitro Formaldehyde Quantification

| Method | Sensitivity (LOQ) | Matrix Compatibility | Reference |

|---|---|---|---|

| Chromotropic Acid | 0.1 µg/mL | Urine, buffer | |

| HPLC-DNPH | 0.05 µg/mL | Plasma, cell lysate | |

| Fluorescent Probe | 0.01 µg/mL | Live-cell imaging |

Table 2. Clinical Trial Design Recommendations for UTI Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.